

# In-Depth Technical Guide to Chloromethyl(dimethyl)methoxysilane

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Chloromethyl(dimethyl)methoxysilane*

Cat. No.: B098375

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Chloromethyl(dimethyl)methoxysilane** (CMDMS) is a versatile organosilicon compound with the chemical formula  $C_4H_{11}ClOSi$ . It serves as a crucial intermediate in the synthesis of a variety of organosilanes and finds applications as a coupling agent and surface modifier. This technical guide provides a comprehensive overview of the characterization of CMDMS, including its physicochemical properties, synthesis and purification protocols, spectroscopic data, and key chemical reactions. The information presented herein is intended to be a valuable resource for researchers and professionals working with this compound.

## Physicochemical Properties

**Chloromethyl(dimethyl)methoxysilane** is a colorless liquid with a characteristic odor. Its key physicochemical properties are summarized in the table below for easy reference.

| Property                              | Value                                | Reference(s) |
|---------------------------------------|--------------------------------------|--------------|
| Molecular Formula                     | C <sub>4</sub> H <sub>11</sub> ClOSi | [1]          |
| Molecular Weight                      | 138.67 g/mol                         | [1]          |
| Boiling Point                         | 121-122 °C                           | [2]          |
| Melting Point                         | -100.15 °C                           | [2]          |
| Density                               | 0.980 g/mL at 25 °C                  | [3]          |
| Refractive Index (n <sup>20</sup> /D) | 1.42                                 | [4]          |
| Flash Point                           | 24.5 °C (76.1 °F)                    | [2]          |
| Vapor Pressure                        | 37 mmHg at 25 °C                     |              |

## Synthesis and Purification

### Synthesis

A common laboratory-scale synthesis of **Chloromethyl(dimethyl)methoxysilane** involves the reaction of chloromethyl(dimethyl)chlorosilane with anhydrous methanol. This reaction proceeds via nucleophilic substitution at the silicon center, replacing the chloro group with a methoxy group.



A detailed experimental protocol is provided below.

#### Experimental Protocol: Synthesis of **Chloromethyl(dimethyl)methoxysilane**

##### Materials:

- Chloromethyl(dimethyl)chlorosilane
- Anhydrous Methanol
- Triethylamine (or other suitable HCl scavenger)

- Anhydrous diethyl ether (or other suitable solvent)
- Nitrogen or Argon gas supply
- Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
- Magnetic stirrer and heating mantle

**Procedure:**

- Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel.
- In the flask, place a solution of chloromethyl(dimethyl)chlorosilane in anhydrous diethyl ether under an inert atmosphere.
- To the dropping funnel, add a solution of anhydrous methanol and triethylamine in anhydrous diethyl ether. The triethylamine is used to neutralize the HCl byproduct generated during the reaction.
- Cool the reaction flask in an ice bath to 0 °C.
- Slowly add the methanol/triethylamine solution from the dropping funnel to the stirred solution of chloromethyl(dimethyl)chlorosilane over a period of 1-2 hours, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
- The reaction progress can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
- Upon completion, the triethylamine hydrochloride salt will precipitate out of the solution. Filter the mixture to remove the salt.
- Wash the filtrate with a small amount of saturated aqueous sodium bicarbonate solution, followed by brine.

- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- The crude product is then purified by fractional distillation.

## Purification

The primary method for purifying **Chloromethyl(dimethyl)methoxysilane** is fractional distillation under reduced pressure to prevent decomposition.

### Experimental Protocol: Purification by Fractional Distillation

#### Apparatus:

- Distillation flask
- Fractionating column (e.g., Vigreux column)
- Condenser
- Receiving flask(s)
- Heating mantle
- Vacuum source and gauge
- Thermometer

#### Procedure:

- Assemble the fractional distillation apparatus. Ensure all glassware is dry.
- Transfer the crude **Chloromethyl(dimethyl)methoxysilane** to the distillation flask along with a few boiling chips or a magnetic stir bar.
- Slowly reduce the pressure in the system to the desired level.

- Begin heating the distillation flask gently.
- Collect any low-boiling impurities as a forerun fraction.
- Carefully collect the main fraction of **Chloromethyl(dimethyl)methoxysilane** at its boiling point at the given pressure. The boiling point will need to be adjusted based on the vacuum applied.
- It is advisable to collect the distillate in several fractions to ensure the highest purity of the main product.
- Discontinue the distillation before the flask goes to dryness.

## Spectroscopic Characterization

The structure and purity of **Chloromethyl(dimethyl)methoxysilane** can be confirmed using various spectroscopic techniques.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for **Chloromethyl(dimethyl)methoxysilane** are not widely available in public databases, the expected chemical shifts can be predicted based on the structure and data from similar compounds.

- $^1\text{H}$  NMR:
  - A singlet for the two protons of the chloromethyl group ( $\text{Si}-\text{CH}_2-\text{Cl}$ ) is expected around  $\delta$  2.8-3.0 ppm.
  - A singlet for the six protons of the two methyl groups attached to silicon ( $\text{Si}-(\text{CH}_3)_2$ ) is expected around  $\delta$  0.1-0.3 ppm.
  - A singlet for the three protons of the methoxy group ( $\text{O}-\text{CH}_3$ ) is expected around  $\delta$  3.4-3.6 ppm.
- $^{13}\text{C}$  NMR:
  - The carbon of the chloromethyl group ( $\text{Si}-\text{CH}_2-\text{Cl}$ ) is expected around  $\delta$  30-35 ppm.

- The carbons of the two methyl groups attached to silicon ( $\text{Si}-(\text{CH}_3)_2$ ) are expected around  $\delta$  -5 to 0 ppm.
- The carbon of the methoxy group ( $\text{O}-\text{CH}_3$ ) is expected around  $\delta$  50-55 ppm.

## Infrared (IR) Spectroscopy

The FTIR spectrum of **Chloromethyl(dimethyl)methoxysilane** provides information about its functional groups.

### FTIR Spectrum of **Chloromethyl(dimethyl)methoxysilane**

| Wavenumber ( $\text{cm}^{-1}$ ) | Assignment                                    |
|---------------------------------|-----------------------------------------------|
| ~2960                           | C-H stretch (methyl)                          |
| ~2840                           | C-H stretch (methoxy)                         |
| ~1260                           | $\text{Si}-\text{CH}_3$ symmetric deformation |
| ~1090                           | $\text{Si}-\text{O}-\text{C}$ stretch         |
| ~840                            | Si-C stretch                                  |
| ~700                            | C-Cl stretch                                  |

Source: Adapted from available spectral data for similar compounds.

## Mass Spectrometry (MS)

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak  $[\text{M}]^+$  would be observed at  $\text{m/z} = 138$ . Due to the presence of chlorine, an isotope peak at  $[\text{M}+2]^+$  with an intensity of about one-third of the molecular ion peak is expected.

### Expected Fragmentation Pattern:

Common fragmentation pathways for organosilanes include the loss of methyl groups, the methoxy group, and the chloromethyl group.

# Chemical Reactions and Applications

**Chloromethyl(dimethyl)methoxysilane** is a reactive compound due to the presence of both a hydrolyzable methoxy group and a reactive chloromethyl group.

## Reaction with Grignard Reagents

The chloromethyl group can react with Grignard reagents to form new carbon-carbon bonds, allowing for the introduction of the dimethyl(methoxy)silylmethyl moiety into various organic molecules.<sup>[5]</sup>

Experimental Protocol: Reaction with a Grignard Reagent (e.g., Phenylmagnesium Bromide)

Materials:

- **Chloromethyl(dimethyl)methoxysilane**
- Magnesium turnings
- Bromobenzene
- Anhydrous tetrahydrofuran (THF)
- Iodine (for initiation)
- Saturated aqueous ammonium chloride solution
- Standard laboratory glassware for Grignard reactions

Procedure:

- Prepare the Grignard reagent (phenylmagnesium bromide) by reacting bromobenzene with magnesium turnings in anhydrous THF under an inert atmosphere. A crystal of iodine can be used to initiate the reaction.
- In a separate flame-dried, three-necked flask, dissolve **Chloromethyl(dimethyl)methoxysilane** in anhydrous THF under an inert atmosphere and cool the solution to 0 °C.

- Slowly add the prepared Grignard reagent to the solution of **Chloromethyl(dimethyl)methoxysilane**.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
- Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
- Extract the aqueous layer with diethyl ether.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure and purify the product by column chromatography or distillation.

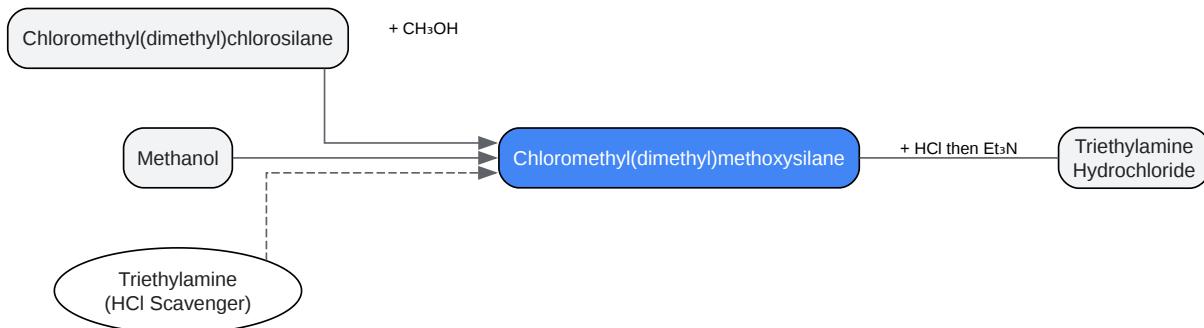
## Use as a Surface Modifier

The methoxy group of **Chloromethyl(dimethyl)methoxysilane** can hydrolyze to form a silanol group, which can then condense with hydroxyl groups on the surface of materials like silica, effectively modifying the surface properties.[\[6\]](#)

### Experimental Protocol: Surface Modification of Silica Nanoparticles

#### Materials:

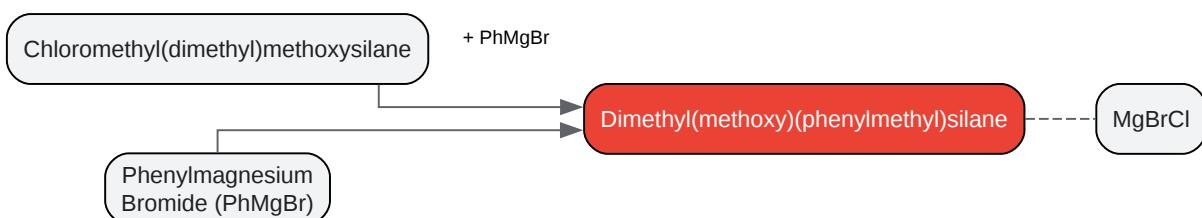
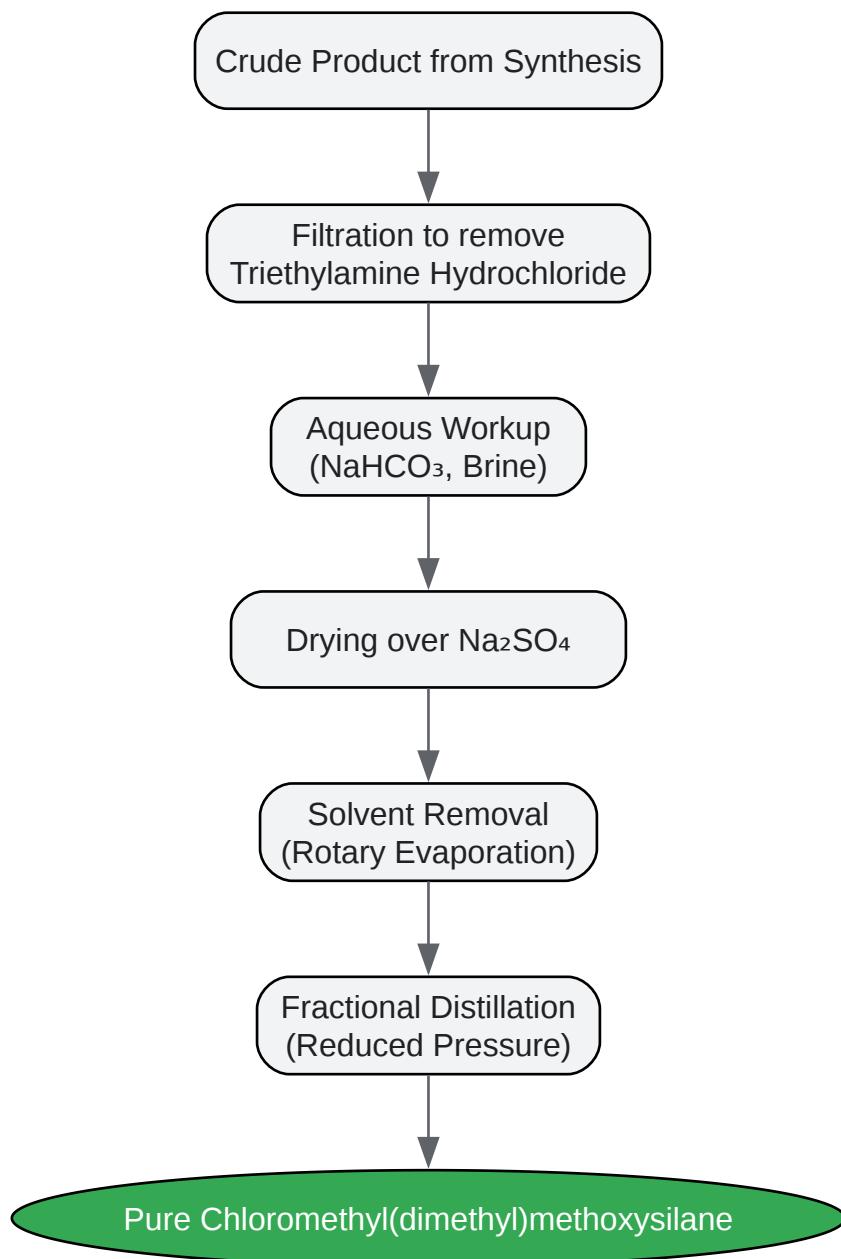
- Silica nanoparticles
- **Chloromethyl(dimethyl)methoxysilane**
- Anhydrous toluene (or other suitable solvent)
- Triethylamine (as a catalyst and HCl scavenger)


#### Procedure:

- Dry the silica nanoparticles under vacuum at an elevated temperature (e.g., 120 °C) for several hours to remove adsorbed water.
- Disperse the dried silica nanoparticles in anhydrous toluene under an inert atmosphere.

- Add a solution of **Chloromethyl(dimethyl)methoxysilane** and triethylamine in anhydrous toluene to the silica dispersion.
- Heat the mixture to reflux and stir for 12-24 hours.
- Cool the mixture to room temperature and collect the surface-modified silica nanoparticles by centrifugation or filtration.
- Wash the particles sequentially with toluene, ethanol, and water to remove unreacted silane and byproducts.
- Dry the functionalized silica nanoparticles under vacuum.

## Visualizations



### Synthesis Pathway



[Click to download full resolution via product page](#)

Caption: Synthesis of **Chloromethyl(dimethyl)methoxysilane**.

## Purification Workflow



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. scs.illinois.edu [scs.illinois.edu]
- 2. [PDF] Surface modification of silica particles with organoalkoxysilanes through two-step (acid-base) process in aqueous solution | Semantic Scholar [semanticscholar.org]
- 3. Purification [chem.rochester.edu]
- 4. Silane, chloro(chloromethyl)dimethyl- [webbook.nist.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Chloro(chloromethyl)dimethylsilane(1719-57-9) 1H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to Chloromethyl(dimethyl)methoxysilane]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b098375#aracterization-of-chloromethyl-dimethyl-methoxysilane>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)